N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide
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Overview
Description
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an ethyl chain, which is further connected to an isobutyramide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide typically involves the following steps:
Formation of 4-Bromo-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The 4-bromo-pyrazole is then reacted with ethylene oxide or 2-bromoethanol to introduce the ethyl chain, forming 2-(4-Bromo-pyrazol-1-yl)ethanol.
Amidation: The final step involves the reaction of 2-(4-Bromo-pyrazol-1-yl)ethanol with isobutyric anhydride or isobutyric acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can form covalent bonds with nucleophilic sites on the target, leading to inhibition or activation of the target’s function. The ethyl chain and isobutyramide group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-pyrazol-1-yl)ethanol: Similar structure but lacks the isobutyramide group.
4-Bromo-1H-pyrazole: Lacks the ethyl chain and isobutyramide group.
N-(2-(5-(3-Bromo-pyrazol-1-yl)-ethyl)-isobutyramide): Similar structure with variations in the substituents.
Uniqueness
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide is unique due to the presence of both the bromo-pyrazole ring and the isobutyramide group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-7(2)9(14)11-3-4-13-6-8(10)5-12-13/h5-7H,3-4H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAFAQRZVGIVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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